molecular formula C8H14O4 B8305884 Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Methyl 2,2-bis(hydroxymethyl)pent-4-enoate

Cat. No. B8305884
M. Wt: 174.19 g/mol
InChI Key: VIQCGWOYCNDIIN-UHFFFAOYSA-N
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Patent
US08324239B2

Procedure details

DEAD (1.2 eq., 2.64 g) was added to a solution of methyl 2,2-bis(hydroxymethyl)pent-4-enoate (1 eq., 2.2 g), Ziram® (1.2 eq., 4.64 g) and triphenylphosphine (1.2 eq., 3.98 g) in PhMe (32 ml). The mixture was stirred at room temperature for 2 days and filtered. The filter cake was washed with 3×DCM. The filtrate was concentrated at 50 torr and 40° C. Silica gel chromatography using straight DCM yields the title compound as colorless oil (1.27 g, 64%).
Name
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
3.98 g
Type
reactant
Reaction Step One
Name
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
64%

Identifiers

REACTION_CXSMILES
CCOC(/N=N/C(OCC)=O)=O.O[CH2:14][C:15]([CH2:23][OH:24])([CH2:20][CH:21]=[CH2:22])[C:16]([O:18][CH3:19])=[O:17].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C1(C)C=CC=CC=1.CN(C([S-])=S)C.CN(C([S-])=S)C.[Zn+2]>[CH2:20]([C:15]1([C:16]([O:18][CH3:19])=[O:17])[CH2:14][O:24][CH2:23]1)[CH:21]=[CH2:22] |f:4.5.6|

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
CCOC(=O)/N=N/C(=O)OCC
Name
Quantity
2.2 g
Type
reactant
Smiles
OCC(C(=O)OC)(CC=C)CO
Name
Quantity
3.98 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
32 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Zn+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 2 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed with 3×DCM
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated at 50 torr and 40° C

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
product
Smiles
C(C=C)C1(COC1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.27 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 64.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.